N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide
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Overview
Description
N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxymethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide typically involves a multi-step process The initial step often includes the formation of the pyrimidine ring through a cyclization reactionThe final step involves the coupling of the pyrimidine derivative with a benzamide precursor under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- Bromomethyl methyl ether
- Benazepril related compound A
Uniqueness
N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C21H21N5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(Z)-N'-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]-N-(2-methylphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C21H21N5O3/c1-14-8-6-7-11-17(14)23-21(25-19(28)15-9-4-3-5-10-15)26-20-22-16(13-29-2)12-18(27)24-20/h3-12H,13H2,1-2H3,(H3,22,23,24,25,26,27,28) |
InChI Key |
RBHNILHCPCIRFK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N/C2=NC(=CC(=O)N2)COC)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=NC(=CC(=O)N2)COC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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